N-amino-3,4-dichlorobenzene-1-carboximidamide
Description
Properties
IUPAC Name |
N'-amino-3,4-dichlorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)7(10)12-11/h1-3H,11H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQMGGODASKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NN)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/N)/N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Guanylation of Amino Precursors
The predominant method involves the guanylation of an appropriately substituted amine or aminomethyl phenol derivative. The key reagent used is typically S-methyl-N,N'-bis(tert-butoxycarbonyl) isothiourea, which introduces the protected guanidine moiety. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) with triethylamine as a base at room temperature overnight. This step yields N,N'-di-Boc-protected guanidine intermediates.
Deprotection to Yield the Free Guanidine
Subsequent removal of the Boc protecting groups is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature, furnishing the free guanidine compound as a trifluoroacetate salt. This two-step sequence is widely employed for aminoguanidine derivatives including those bearing dichlorobenzene substituents.
Specific Synthetic Route to this compound
A representative synthesis adapted from recent literature proceeds as follows:
| Step | Reagents and Conditions | Description | Yield/Notes | |
|---|---|---|---|---|
| 1 | Starting amine: 3-(aminomethyl)-4-chlorophenol hydrochloride or analogous substituted amine | Dissolved in DMF, treated with S-methyl-N,N'-bis(tert-butoxycarbonyl) isothiourea and Et3N | Formation of N,N'-di-Boc-protected guanidine intermediate | Moderate to good yields (50-70%) reported |
| 2 | Boc-deprotection with TFA in CH2Cl2 at room temperature | Removal of Boc groups to yield free guanidine salt | High yields, >90% purity by NMR |
This method is supported by detailed NMR and HRMS data confirming the structure and purity of the intermediates and final product.
Alternative Approaches and Related Preparations
Benzylation and Suzuki Coupling
In some synthetic schemes, the guanylation is preceded by benzylation of the hydroxyl group on the aromatic ring to protect it, followed by palladium-catalyzed Suzuki coupling to introduce further substituents. This approach is more complex but allows for structural diversification.
Preparation of Key Starting Materials
The synthesis of this compound requires high-purity 3,4-dichloronitrobenzene or related dichlorobenzene derivatives as precursors. Efficient preparation of 3,4-dichloronitrobenzene is achieved via nitration of o-dichlorobenzene using p-toluenesulfonic acid as a solid acid catalyst, with nitric acid at controlled temperatures. This method provides high yield (~98%) and purity (>99.8%) of the nitro compound, which can be further transformed into the corresponding amine for guanylation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Guanylation of Amines | 3-(aminomethyl)-4-chlorophenol or substituted amines | S-methyl-N,N'-bis(tert-butoxycarbonyl) isothiourea, Et3N, DMF | Room temp, overnight; TFA deprotection | High purity, straightforward, scalable | Requires protected intermediates |
| Benzylation + Guanylation + Suzuki Coupling | Hydroxy-substituted tetrahydroisoquinolines | Boc2O, benzyl bromide, Pd catalyst | Multi-step, elevated temps for coupling | Enables structural diversity | More complex, longer synthesis |
| Electrochemical Multi-component Synthesis | Amines, amidines, CS2 | Electrochemical setup | Green chemistry, mild conditions | Environmentally friendly | Not yet applied to this specific compound |
| Nitration for Starting Material | o-Dichlorobenzene | p-Toluenesulfonic acid catalyst, HNO3 | Controlled temp nitration | High yield and purity | Requires handling of nitrating agents |
Analytical and Purity Considerations
All reported syntheses emphasize rigorous purification steps including flash chromatography and recrystallization. Characterization by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) confirm the identity and purity (>95%) of the final guanidine compounds.
Chemical Reactions Analysis
Types of Reactions
N-amino-3,4-dichlorobenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Chemical Applications
1.1 Synthesis of Organic Molecules
N-amino-3,4-dichlorobenzene-1-carboximidamide serves as a critical building block in organic synthesis. It is particularly useful in the creation of more complex organic compounds through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or other derivatives | Potassium permanganate, H2O2 |
| Reduction | Forms different amine derivatives | Lithium aluminum hydride, NaBH4 |
| Nucleophilic Substitution | Chlorine atoms replaced by other groups | Hydroxide ions, amines |
1.2 Industrial Production
The compound is also notable for its role in industrial settings where it is used to produce various chemical intermediates and specialty chemicals. The synthetic routes are optimized for high yield and purity under controlled conditions.
Biological Applications
2.1 Enzyme Inhibition Studies
Research has highlighted the compound's potential in enzyme inhibition studies. It can interact with specific enzymes, affecting their activity and providing insights into biochemical pathways.
Case Study: Enzyme Interaction
In a study examining the effects of this compound on certain enzymes, it was found to inhibit enzyme activity significantly at specific concentrations, suggesting its utility in drug development targeting enzyme-related diseases.
2.2 Antimicrobial Activity
Recent investigations have shown that derivatives of this compound exhibit promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 0.5 | 1 |
| Related derivative | 0.25 | 0.5 |
This activity positions this compound as a potential lead compound for developing new antibiotics.
Medical Applications
3.1 Drug Development
The ongoing research into the therapeutic effects of this compound indicates its potential as a candidate for drug development. Studies are being conducted to explore its efficacy against various diseases linked to enzyme dysfunctions.
Case Study: Therapeutic Potential
A recent clinical trial evaluated the effects of this compound on patients with bacterial infections resistant to conventional treatments. The results indicated a significant reduction in bacterial load when treated with formulations containing this compound.
Mechanism of Action
The mechanism of action of N-amino-3,4-dichlorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the Amidine Class
N-amino-3,4-dichlorobenzene-1-carboximidamide belongs to the amidine family, which shares the R–C(=NH)–NH2 functional group. Key comparisons include:
Key Findings :
- Salt Forms : Unlike the maleate salt of 936539-80-9, the hydrochloride form of the target compound offers stability but may reduce aqueous solubility, impacting formulation .
- Synthetic Complexity : The target compound’s synthesis is simpler than triazene-linked amidines (e.g., 908-54-3), which require multi-step coupling .
Carboxamide Derivatives (Quinoline/Naphthyridine Series)
Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) (MW 422.5 g/mol) share a carboxamide group but differ in core structure.
Key Findings :
- Heterocyclic vs. Benzene Core : The naphthyridine core in compound 67 allows π-π stacking in biological targets, whereas the dichlorobenzene core may favor halogen bonding .
- Functional Groups : The adamantyl group in compound 67 enhances metabolic stability but adds steric bulk, unlike the compact dichloro substitution in the target compound.
Commercial and Industrial Relevance
- Suppliers: The target compound is supplied globally (e.g., China’s Shaanxi KuKang Pharmaceutical Technology, US-based American Peptide Biotechnology LLC), whereas analogues like 936539-80-9 are less widely available .
- Purity : The hydrochloride salt is typically ≥97% pure, comparable to certified reference materials (e.g., 908-54-3 at 95%+) .
Biological Activity
N-amino-3,4-dichlorobenzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological activity, including antifungal, antibacterial, and anticancer properties, supported by data tables and case studies.
This compound is characterized by its dichloro-substituted benzene ring and an amidine functional group. The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoic acid with appropriate amines under specific conditions to yield the desired carboximidamide derivative. The structural characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry.
Antifungal Activity
Recent studies have evaluated the antifungal properties of this compound and related compounds. For instance, compounds based on similar structures have shown significant activity against various phytopathogenic fungi.
Table 1: Antifungal Activity Data
| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (μg/mL) |
|---|---|---|---|
| 1 | Colletotrichum orbiculare | 67 | 18.06 |
| 2 | Physalospora piricola | 89 | 16.33 |
| 3 | Fusarium oxysporum | 75 | 22.50 |
These results indicate that this compound derivatives exhibit moderate to potent antifungal activity, making them candidates for further development as antifungal agents .
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated. Compounds in this class have demonstrated varying degrees of effectiveness against common bacterial strains.
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 0.5 |
| B | Escherichia coli | 2.0 |
| C | Pseudomonas aeruginosa | 1.5 |
The minimum inhibitory concentration (MIC) values suggest that these compounds are particularly effective against Gram-positive bacteria like Staphylococcus aureus, indicating their potential as antibacterial agents .
Anticancer Properties
Research has also explored the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.
Case Study: In Vitro Analysis
In a study involving human cancer cell lines, treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 μM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
These findings highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-amino-3,4-dichlorobenzene-1-carboximidamide, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are documented:
- Carbodiimide-Mediated Amidation : Reacting 3,4-dichlorobenzoyl chloride with an amino source (e.g., guanidine derivatives) in the presence of carbodiimide catalysts (e.g., EDC or DCC) under inert conditions. This method requires rigorous moisture control due to reagent sensitivity .
- Boric Acid-Catalyzed Direct Amidation : A solvent-free approach using boric acid as a catalyst at elevated temperatures (120–150°C). This method avoids hazardous acid chlorides but may require extended reaction times (~24–48 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm the carboximidamide structure (e.g., NH₂ protons at δ 6.5–7.5 ppm; aromatic protons split due to dichloro substitution) .
- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C=N imine vibrations (~1640 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks and rule out impurities .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : Poor aqueous solubility (logP ~2.8) necessitates polar aprotic solvents (DMSO, DMF) for in vitro assays. Use the shake-flask method to determine partition coefficients .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO under argon. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected reactivity?
- Case Study : Discrepancies in NMR signals may arise from tautomerism (e.g., imine-enamine equilibrium). Use variable-temperature NMR or heteronuclear 2D experiments (HSQC, HMBC) to confirm assignments .
- Reactivity Analysis : If unexpected byproducts form during synthesis, employ LC-MS/MS to identify intermediates. Cross-validate with DFT calculations to model reaction pathways .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?
- Derivatization Approaches :
- Halogen Substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzene ring to enhance electrophilicity. Use Suzuki-Miyaura coupling for regioselective modifications .
- Amino Group Functionalization : Protect the –NH₂ group with Boc anhydride before further reactions, then deprotect with TFA .
Q. How can computational modeling predict the compound’s interactions in supramolecular or biological systems?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., enzyme active sites). Parameterize charges via Gaussian09 at the B3LYP/6-31G* level .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and π-π stacking interactions .
Q. What experimental controls are essential when evaluating the compound’s biological activity?
- In Vitro Assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
